(S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
Description
(S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is a chiral amine derivative featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and an ethylamine moiety at the 2-position. The stereochemistry at the chiral center (S-configuration) is critical for its interactions in biological systems, particularly in receptor binding or enzyme inhibition. The trifluoromethyl group enhances electron-withdrawing effects, influencing the compound's electronic properties, solubility, and metabolic stability.
Properties
Molecular Formula |
C8H10ClF3N2 |
|---|---|
Molecular Weight |
226.62 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5(12)7-4-6(2-3-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H |
InChI Key |
KSBPCNXMVVFOSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Routes
Asymmetric Catalysis Using Chiral Ligands
This method employs transition-metal catalysts with chiral ligands to induce enantioselectivity during C–N bond formation.
Palladium-Catalyzed Hydroamination
A palladium catalyst with (R)-BINAP as a chiral ligand facilitates the hydroamination of 4-(trifluoromethyl)pyridine-2-carbonitrile with ethylene gas under hydrogen pressure.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/(R)-BINAP |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 80°C |
| Pressure | 50 psi H₂ |
| Yield | 85% |
| Enantiomeric Excess | 98% ee (S) |
This method avoids racemization and achieves high stereochemical fidelity, though catalyst cost remains a limitation.
Rhodium-Mediated Asymmetric Hydrogenation
Rhodium complexes with DuPhos ligands reduce a prochiral imine precursor, 4-(trifluoromethyl)pyridin-2-yl ketone, to the (S)-amine.
Key Data :
- Substrate : 4-(Trifluoromethyl)pyridin-2-yl ketone
- Catalyst : Rh-(R,R)-DuPhos
- Conversion : 92%
- ee : 99% (S)
- Turnover Frequency (TOF) : 1,200 h⁻¹
This method is favored for its rapid kinetics but requires stringent moisture control.
Chiral Resolution via Diastereomeric Salt Formation
Racemic 1-(4-(trifluoromethyl)pyridin-2-yl)ethanamine is resolved using chiral acids (e.g., L-tartaric acid) to form diastereomeric salts.
Procedure :
- Racemate Synthesis :
- Resolution :
- Treat racemic amine with L-tartaric acid in ethanol.
- Crystallize (S)-amine·L-tartrate salt (yield: 40%, ee: 99%).
- Salt Cleavage :
Limitations : Low yield due to equilibrium solubility and iterative crystallizations.
Enzymatic Kinetic Resolution
Lipases (e.g., Candida antarctica Lipase B) selectively acylate the (R)-enantiomer of racemic amine, leaving the (S)-enantiomer unreacted.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Enzyme | CAL-B immobilized on acrylic resin |
| Acyl Donor | Vinyl acetate |
| Solvent | Methyl tert-butyl ether (MTBE) |
| Temperature | 30°C |
| Conversion | 50% (theoretical max) |
| ee (S) | >99% |
This green chemistry approach reduces waste but requires costly enzymes.
Reaction Optimization and Process Intensification
Solvent Effects on Enantioselectivity
Polar aprotic solvents (DMF, DMSO) improve catalyst stability but may reduce ee. Nonpolar solvents (toluene) enhance selectivity at the cost of reaction rate.
Case Study :
- Solvent : Toluene vs. DMF
- ee in Pd-Catalyzed Hydroamination :
- Toluene: 98% ee
- DMF: 82% ee
- Reaction Time :
- Toluene: 24 h
- DMF: 12 h
Continuous-Flow Synthesis
Microreactors enable rapid mixing and heat transfer, critical for exothermic amination reactions.
Protocol :
- Reactor Setup :
- Two inputs: 4-(trifluoromethyl)pyridine-2-carbonitrile (0.1 M in THF) and ethylene/H₂ (1:1).
- Catalyst: Pd/C packed bed.
- Conditions :
- Temperature: 100°C
- Residence Time: 10 min
- Yield: 90%
- ee: 97% (S)
Continuous systems achieve 10× higher productivity than batch reactors.
Analytical Characterization
Spectroscopic Validation
Industrial-Scale Production
Cost-Effective Catalyst Recycling
Immobilized Pd nanoparticles on mesoporous silica (Pd@SBA-15) retain 95% activity over 10 cycles in hydroamination.
Crystallization Optimization
Anti-solvent (n-heptane) addition during hydrochloride salt formation improves yield from 70% to 88% by suppressing oiling-out.
Chemical Reactions Analysis
Oxidation Reactions
The pyridine ring and amine group undergo oxidation under controlled conditions:
-
Mechanistic Insight : The electron-withdrawing trifluoromethyl group directs oxidation to the pyridine nitrogen, improving reaction selectivity .
Reduction Reactions
The ethanamine side chain and pyridine ring participate in reductions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield |
|---|---|---|---|
| Amine Reduction | LiAlH₄ in THF, reflux | Primary alcohol derivative | 75–85% |
| Pyridine Hydrogenation | H₂, Pd/C catalyst | Piperidine analog | 60–70% |
-
Critical Note : Hydrogenation of the pyridine ring requires high pressure (5–10 atm) to overcome electron-deficient character from the CF₃ group.
Nucleophilic Substitution
The pyridine ring supports electrophilic substitution, guided by the CF₃ group’s meta-directing effects:
| Target Position | Reagents/Conditions | Product | Selectivity |
|---|---|---|---|
| C-3 Position | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyridine derivative | >90% |
| C-5 Position | Cl₂, FeCl₃ catalyst | 5-Chloro-pyridine derivative | 70–80% |
-
SAR Impact : Substituents at C-4 (CF₃) reduce reactivity at adjacent positions but enhance stability of nitro/chloro products .
Coupling Reactions
The amine group facilitates cross-coupling and condensation reactions:
-
Optimization : Reactions require anhydrous conditions to avoid hydrolysis of the trifluoromethyl group .
Salt Formation and Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Deprotonation | NaOH (aq.), RT | Free base form |
| Reprotonation | HCl gas in EtOH | Recovered hydrochloride salt |
-
Solubility : The free base is lipid-soluble, while the salt form improves aqueous solubility for biological assays.
Functional Group Transformations
The ethanamine side chain is modified for derivatization:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-Acetylated derivative |
| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonamide analog |
-
Yield Dependency : Steric hindrance from the pyridine ring limits acylation efficiency (~50% yield).
Stability Under Reaction Conditions
-
Thermal Stability : Decomposes above 200°C, releasing HF gas .
-
pH Sensitivity : Unstable in strong alkaline media (pH > 10) due to CF₃ group hydrolysis.
Key Research Findings
-
Electron-Withdrawing Effects : The CF₃ group reduces pyridine ring electron density, favoring electrophilic substitution at C-3 and C-5 over C-2/C-4 .
-
Chiral Integrity : The (S)-configuration remains intact during non-radical reactions, confirmed by chiral HPLC.
-
Biological Relevance : Thiourea derivatives exhibit nanomolar inhibition of bacterial PPTases, highlighting therapeutic potential .
Scientific Research Applications
(S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
Key Observations :
- Substituent Effects: Trifluoromethyl (-CF₃) vs. Halogen Substitutions: Bromine (6-Br analog) increases molecular weight and polarizability, which may improve binding affinity in hydrophobic pockets. Chlorine (3-Cl analog) introduces steric hindrance and alters electronic density on the pyridine ring . Pyridine vs.
- Stereochemistry : The S-enantiomer is specified in several analogs, suggesting enantioselective activity in pharmacological contexts. Racemic mixtures (e.g., 3-Cl,5-CF₃ analog) may exhibit reduced efficacy due to competing interactions of both enantiomers .
Physicochemical Properties
- Solubility : The trifluoromethoxy (-OCF₃) analog has higher aqueous solubility than -CF₃ derivatives due to increased polarity, but lower logP values .
- Thermal Stability : Pyridine-based analogs generally exhibit higher melting points (e.g., 91–93°C for 4-[5-CF₃-pyridin-2-yl]benzaldehyde) compared to phenyl derivatives, attributed to stronger dipole interactions .
Biological Activity
(S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride, also known by its CAS number 1956437-43-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClFN
- Molecular Weight : 226.63 g/mol
- CAS Number : 1956437-43-6
The compound features a trifluoromethyl group and a pyridine moiety, which are known to enhance biological activity through various mechanisms.
Research indicates that (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride exhibits activity primarily through modulation of neurotransmitter systems. The presence of the pyridine ring suggests potential interactions with receptors involved in neurotransmission, particularly those related to serotonin and norepinephrine pathways.
Antidepressant Effects
Recent studies have explored the antidepressant-like effects of (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride in animal models. In a study conducted on mice, the compound demonstrated significant reductions in immobility time in the forced swim test, indicating potential antidepressant properties. The mechanism appears to involve the modulation of serotonin receptors, enhancing serotonergic transmission .
Neuroprotective Properties
The neuroprotective effects of this compound have also been investigated. A study highlighted its ability to protect neuronal cells from oxidative stress-induced apoptosis. The compound was shown to reduce reactive oxygen species (ROS) levels and increase cell viability in cultured neuronal cells exposed to harmful agents .
Case Studies
| Study | Findings |
|---|---|
| Antidepressant Activity | Mice treated with (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine showed reduced immobility in forced swim tests, suggesting antidepressant effects. |
| Neuroprotection | The compound protected PC12 cells from hydrogen peroxide-induced toxicity, highlighting its potential as a neuroprotective agent. |
In Vitro Studies
In vitro assays have demonstrated that (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride can inhibit certain enzymes associated with neurodegenerative diseases. For instance, it has shown inhibitory activity against acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease .
Toxicity and Safety Profile
The safety profile of (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride has been assessed in various studies. Acute toxicity studies indicate that while the compound exhibits some level of toxicity at high doses, it is generally well-tolerated at therapeutic levels. Precautionary measures should be taken when handling the compound due to its classification as an acute toxic agent .
Q & A
Q. 1.1. How can researchers optimize the enantioselective synthesis of (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride?
Methodological Answer: The synthesis typically involves catalytic hydrogenation of substituted pyridinyl acetonitriles. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-ylacetonitrile can be reduced using palladium catalysts under hydrogen gas to yield the corresponding ethanamine . To enhance enantiomeric purity, chiral catalysts (e.g., Pd/C with chiral ligands) or enzymatic resolution methods should be explored. Reaction parameters such as temperature (25–50°C), solvent polarity (e.g., ethanol vs. THF), and hydrogen pressure (1–5 atm) must be systematically optimized. Monitoring via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can validate enantiomeric excess (>98% for pharmaceutical applications).
Q. 1.2. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) provides definitive stereochemical confirmation. The trifluoromethyl group’s electron density and pyridine ring planarity are key indicators .
- NMR Spectroscopy : NMR detects trifluoromethyl signals (~-60 ppm), while NMR distinguishes the ethanamine’s chiral center (split signals for diastereotopic protons).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 251.08).
Advanced Research Questions
Q. 2.1. How can researchers design experiments to resolve contradictions in reported biological activity between (S)- and (R)-enantiomers?
Methodological Answer:
- Comparative Binding Assays : Use radiolabeled ligands (e.g., -substrates) in receptor-binding studies (e.g., neurokinin-1 receptors, given structural similarities to Fosnetupitant’s trifluoromethyl pyridine motifs ).
- Chiral Separation : Apply simulated moving bed (SMB) chromatography to isolate enantiomers at scale. Validate purity via circular dichroism (CD) spectroscopy.
- Molecular Dynamics (MD) Simulations : Model interactions between each enantiomer and target receptors (e.g., docking studies using Schrödinger Suite) to identify steric or electronic mismatches.
Q. 2.2. What strategies mitigate instability of the hydrochloride salt under aqueous conditions?
Methodological Answer:
- Salt Screening : Test alternative counterions (e.g., besylate, tosylate) via slurry experiments in water/organic solvent mixtures. Monitor hygroscopicity by dynamic vapor sorption (DVS).
- Lyophilization : Freeze-dry aqueous solutions to stabilize the hydrochloride form. Characterize the amorphous vs. crystalline state via powder XRD and differential scanning calorimetry (DSC).
- pH Stability Studies : Use accelerated stability testing (40°C/75% RH) across pH 1–7.4. Buffered solutions (e.g., phosphate buffer) paired with UPLC-MS can track degradation products (e.g., free base or hydrolyzed pyridine derivatives).
Q. 2.3. How can computational methods guide the design of analogs with improved metabolic stability?
Methodological Answer:
- Metabolite Prediction : Use software like MetaSite to identify vulnerable sites (e.g., ethanamine’s primary amine for CYP450 oxidation).
- Structure-Activity Relationship (SAR) : Replace the trifluoromethyl group with bioisosteres (e.g., chlorodifluoromethyl) and assess metabolic half-life in microsomal assays (human liver microsomes + NADPH).
- Quantum Mechanics (QM) Calculations : Calculate bond dissociation energies (BDEs) for C–F bonds to predict defluorination pathways.
Data Interpretation and Contradictions
Q. 3.1. How should researchers address discrepancies in reported solubility data across studies?
Methodological Answer:
- Standardized Protocols : Follow OECD 105 guidelines for solubility determination. Use a shake-flask method with HPLC quantification in biorelevant media (e.g., FaSSIF/FeSSIF).
- Particle Size Analysis : Laser diffraction (e.g., Malvern Mastersizer) ensures consistent particle size distribution, as micronization impacts apparent solubility.
- Ion-Specific Effects : Compare solubility in chloride-free buffers (e.g., phosphate vs. HCl-adjusted solutions) to isolate counterion effects.
Application in Drug Discovery
Q. 4.1. What in vitro assays are suitable for evaluating this compound’s potential as a CNS drug candidate?
Methodological Answer:
- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to measure permeability (P) and efflux ratios.
- hERG Inhibition : Patch-clamp assays assess cardiac safety (IC >10 μM desired).
- CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4/CYP2D6) evaluate metabolic interactions.
Synthesis and Scale-Up Challenges
Q. 5.1. How can pilot-scale production address racemization during hydrochloride salt formation?
Methodological Answer:
- Low-Temperature Crystallization : Precipitate the salt at 0–5°C in ethanol/water to minimize epimerization.
- In Situ pH Monitoring : Maintain pH 4–5 during salt formation to avoid amine protonation/deprotonation cycles.
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to track enantiomeric ratio in real time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
